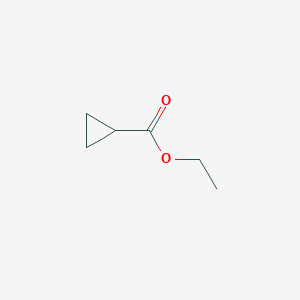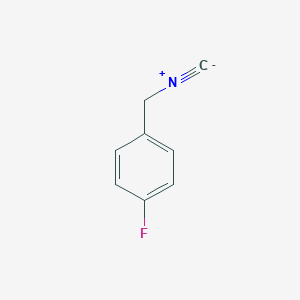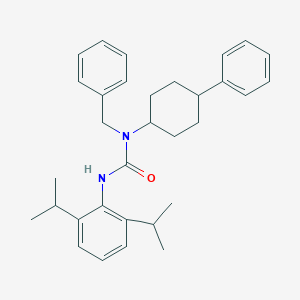
2-(Hydroxymethyl)-2-phenylpropane-1,3-diol
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the Reformatsky reaction is used to produce diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates from 2-phenylpropanal, which shares a phenyl and hydroxymethyl moiety with our compound of interest . Enzymatic polymerization is another method used to synthesize biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, indicating the versatility of hydroxymethyl-containing compounds in polymer chemistry . Additionally, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for biological activity, showcasing the potential of hydroxymethyl and phenyl groups in drug development .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, the crystal structure and biological evaluation of novel pyrazol-1-yl-phenylethanol derivatives, which include hydroxymethyl groups, have been determined using X-ray crystal diffraction and NMR . Similarly, the structural studies of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones in the solid phase and in solution provide insights into the tautomerism and conformation of compounds with phenyl and hydroxyl groups .
Chemical Reactions Analysis
The chemical reactivity of compounds with hydroxymethyl and phenyl groups is diverse. The hydrocarbonylation of prop-2-en-1-ol to produce butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes is an example of how these moieties can be involved in complex chemical transformations . Phenylmercury derivatives of hydroxymethylene-substituted compounds have been synthesized, indicating the potential for organometallic chemistry involving hydroxymethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with hydroxymethyl and phenyl groups are influenced by their molecular structure. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates how the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polyesters . The resolution and determination of the absolute configurations of the enantiomers of 2-hydroxymethyl-1,4-dioxane provide insights into the stereochemical aspects of such compounds .
科学的研究の応用
OSM-S-665 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating malaria and other parasitic infections.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-665 typically involves the construction of the aminothienopyrimidine scaffold followed by the introduction of the benzene sulfonamide moiety. The synthetic route can be summarized as follows:
Construction of the Thienopyrimidine Scaffold: This involves the cyclization of a thiophene derivative with a suitable amine to form the thienopyrimidine core.
Introduction of the Benzene Sulfonamide Moiety: The thienopyrimidine core is then reacted with a sulfonyl chloride derivative to introduce the benzene sulfonamide group.
Industrial Production Methods: Industrial production of OSM-S-665 would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions: OSM-S-665 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives of OSM-S-665.
作用機序
The mechanism of action of OSM-S-665 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-665 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .
Similar Compounds:
OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.
Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.
特性
IUPAC Name |
2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOHRYWQNVCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516666 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4704-99-8 | |
| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?
A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]
Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?
A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []
Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?
A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []
Q4: How does the packing of SMMs on a surface influence their magnetic properties?
A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []
Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?
A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []
- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.
- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.
- Single-molecule-magnet carbon-nanotube hybrids.
- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)

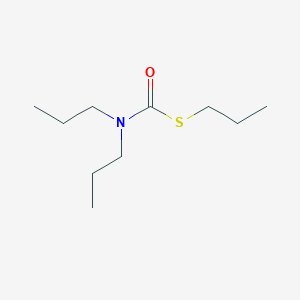
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
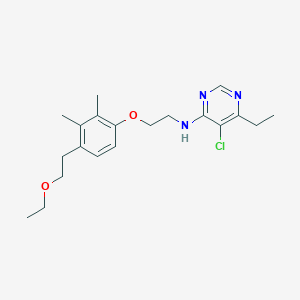
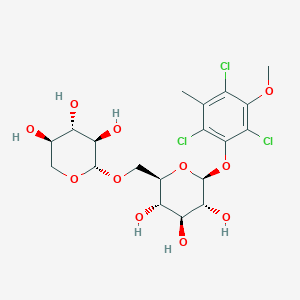
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

